molecular formula C15H18N4O3 B6443615 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide CAS No. 1234943-56-6

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide

Cat. No.: B6443615
CAS No.: 1234943-56-6
M. Wt: 302.33 g/mol
InChI Key: REKHINOJSRCMOE-UHFFFAOYSA-N
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Description

The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide” belongs to a class of compounds known as 4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZINES . These compounds are modulators of GPR139, a G protein-coupled receptor . They are used in treating diseases, disorders, or conditions associated with GPR139 .


Synthesis Analysis

The synthesis of such compounds involves processes that are detailed in patents . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis have been described .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves a benzotriazine ring . The exact structure would depend on the specific substituents and their positions on the ring.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .

Scientific Research Applications

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide has a wide range of potential applications in scientific research. It has been used in studies of the effects of oxidative stress on cell death, as well as in the study of the role of oxidative stress in the development of certain types of cancers. It has also been used to investigate the role of oxidative stress in the development of Alzheimer's disease and other age-related neurological disorders. In addition, this compound has been used to study the effects of certain drugs on the central nervous system, as well as to study the effects of certain drugs on the immune system.

Mechanism of Action

Target of Action

The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the modulation of this receptor can have therapeutic effects .

Mode of Action

The compound acts as an agonist of GPR139 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to GPR139, activating the receptor and triggering a response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide in laboratory experiments is that it is relatively non-toxic, making it a safe compound to use in experiments. In addition, this compound is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, making it difficult to use in experiments that require aqueous solutions. In addition, this compound is not stable in the presence of light, meaning that experiments must be conducted in dark conditions.

Future Directions

There are a number of potential future directions for research using 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide. For example, further research could be conducted into the effects of this compound on the development of certain types of cancers. In addition, further research could be conducted into the effects of this compound on the development of neurological disorders, such as Alzheimer's disease. Finally, further research could be conducted into the effects of this compound on drug metabolism and the effects of certain drugs on the immune system.

Synthesis Methods

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide can be synthesized in a three-step process. The first step involves the reaction of 4-amino-3,4-dihydro-1,2,3-benzotriazin-3-one (BTO) with 2-chloroethyl chloroformate (CEC) to form 4-chloro-3,4-dihydro-1,2,3-benzotriazin-3-yl 2-chloroethyl chloroformate (BTO-CEC). In the second step, the BTO-CEC is reacted with N-methyl-2-oxo-2-phenylacetamide (MOPA) to form this compound (this compound). Finally, the this compound is reacted with a base to form the desired product.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10(14(20)16-9-11-5-4-8-22-11)19-15(21)12-6-2-3-7-13(12)17-18-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKHINOJSRCMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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